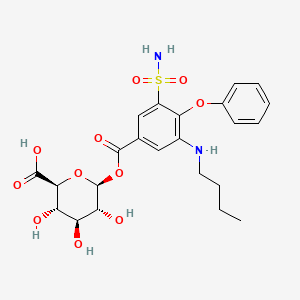
Bumetanide Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bumetanide is a sulfamyl diuretic used to treat fluid retention (edema) and swelling caused by congestive heart failure, liver disease, kidney disease, or other medical conditions . It works by acting on the kidneys to increase the flow of urine .
Synthesis Analysis
Bumetanide is synthesized from 4-chlorobenzoic acid . It is chemically known as 3-butylamino-4-phenoxy-5-sulfamoylbenzoic acid .Chemical Reactions Analysis
Bumetanide has been subjected to stress environment of degradation in aqueous solutions including oxidation, hydrolysis, thermal and photolysis degradation .Physical And Chemical Properties Analysis
Bumetanide has a molecular weight of 364.42 g/mol . It is a potent diuretic and acts by blocking NKCC-1 cation-chloride co-transporter .Scientific Research Applications
Treatment of Edema and Hypertension
Bumetanide is used to treat edema due to heart failure, liver failure, or kidney problems and high blood pressure . It acts by blocking the NKCC1 cation-chloride co-transporter, which reduces chloride concentration in neurons of the brain .
Antiepileptic Drug
Bumetanide is known as an antiepileptic drug. It reduces chloride concentration in neurons of the brain, leading to more hyperpolarization activity by GABA, which is useful for the treatment of neonatal seizures .
Autism Spectrum Disorders (ASD)
The specific NKCC1 cotransporter antagonist, bumetanide, attenuates the severity of Autism Spectrum Disorders (ASD), and many neurodevelopmental or neurodegenerative disorders in animal models and clinical trials .
Alzheimer’s Disease
Studies have shown that bumetanide attenuates physiological and behavioral features of Alzheimer’s Disease (AD) in mice. The use of bumetanide in individuals over 65 years old reduces the incidence of AD by 30 to 70% .
Analytical Techniques
Different analytical methods such as UV, HPLC, UPLC, Capillary electrophoresis and hyphenated techniques such as LC-MS, GC-MS, and CE-ESI-MS were reported in previous research for estimation of Bumetanide .
Safety And Hazards
Future Directions
Bumetanide has been evaluated as a potential therapeutic agent for Alzheimer’s disease . It attenuates the severity of Autism Spectrum Disorders (ASD), and many neurodevelopmental or neurodegenerative disorders in animal models and clinical trials . Future experiments may utilize NKCC1 gene knockout in the APOE4 mice for bumetanide testing .
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[3-(butylamino)-4-phenoxy-5-sulfamoylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O11S/c1-2-3-9-25-14-10-12(11-15(37(24,32)33)19(14)34-13-7-5-4-6-8-13)22(31)36-23-18(28)16(26)17(27)20(35-23)21(29)30/h4-8,10-11,16-18,20,23,25-28H,2-3,9H2,1H3,(H,29,30)(H2,24,32,33)/t16-,17-,18+,20-,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEVQINQQGRZRQ-RZUKHUMYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C(=CC(=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)S(=O)(=O)N)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC1=C(C(=CC(=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)S(=O)(=O)N)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O11S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747236 |
Source


|
| Record name | 1-O-[3-(Butylamino)-4-phenoxy-5-sulfamoylbenzoyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bumetanide Glucuronide | |
CAS RN |
102623-14-3 |
Source


|
| Record name | 1-O-[3-(Butylamino)-4-phenoxy-5-sulfamoylbenzoyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the role of transporters in the formation of bumetanide glucuronide?
A: Bumetanide glucuronide is formed through glucuronidation, a process catalyzed by UDP-glucuronosyltransferase (UGT) enzymes located within the endoplasmic reticulum (ER) of cells [, ]. Since UGT enzymes reside within the ER lumen, bumetanide needs to be transported across the ER membrane for glucuronidation to occur.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

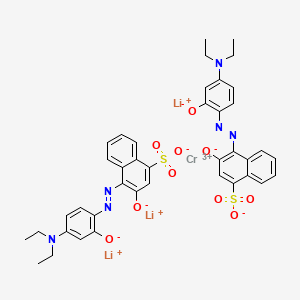
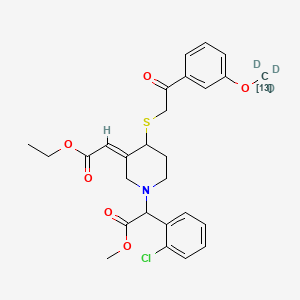
![Methyl (2-chlorophenyl)[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-1-yl]acetate](/img/structure/B588979.png)

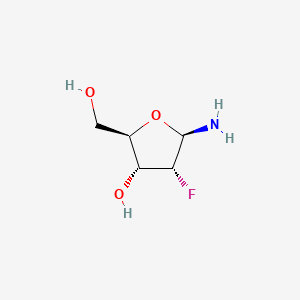



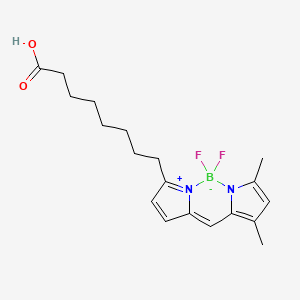
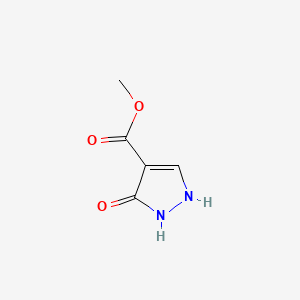
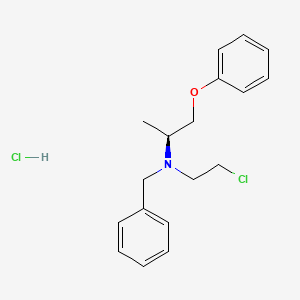
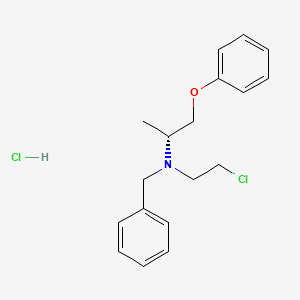
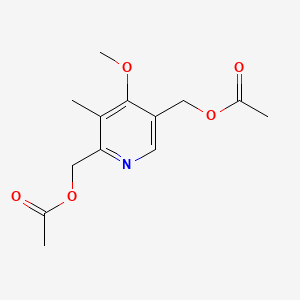
![3-Benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B588998.png)